molecular formula C11H12ClNO B6177116 spiro[azetidine-3,2'-chromene] hydrochloride CAS No. 2551117-64-5

spiro[azetidine-3,2'-chromene] hydrochloride

Cat. No. B6177116
CAS RN: 2551117-64-5
M. Wt: 209.7
InChI Key:
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Description

Spiro[azetidine-3,2’-chromene] hydrochloride is a chemical compound with the molecular formula C11H11NO.ClH . It is a type of spirocyclic compound, which are characterized by having two rings sharing the same atom . These structures are inherently highly 3-dimensional and can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .


Molecular Structure Analysis

The molecular structure of spiro[azetidine-3,2’-chromene] hydrochloride is characterized by a bicycle connected by a single fully-substituted carbon atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .

Future Directions

The development of novel synthetic strategies to form new chemical entities like spiro[azetidine-3,2’-chromene] hydrochloride in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . These compounds have potential applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for spiro[azetidine-3,2'-chromene] hydrochloride involves the condensation of 3-formylchromone with azetidine followed by cyclization to form the spiro compound. The resulting spiro compound is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-formylchromone", "azetidine", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 3-formylchromone with azetidine in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate imine.", "Step 2: Cyclization of the imine intermediate to form the spiro[azetidine-3,2'-chromene] compound.", "Step 3: Treatment of the spiro compound with hydrochloric acid to form the hydrochloride salt of spiro[azetidine-3,2'-chromene]." ] }

CAS RN

2551117-64-5

Molecular Formula

C11H12ClNO

Molecular Weight

209.7

Purity

95

Origin of Product

United States

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